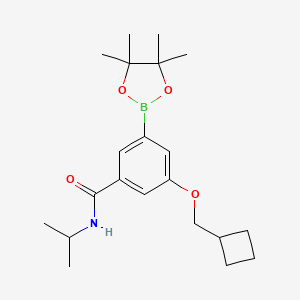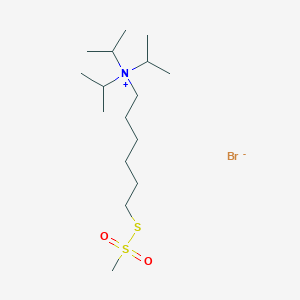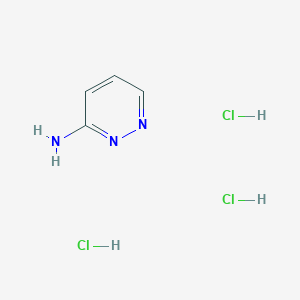
3-Aminopyridazine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopyridazine trihydrochloride is a chemical compound with the molecular formula C4H6ClN3. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazine derivatives, including this compound, are known for their diverse pharmacological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopyridazine trihydrochloride typically involves the reaction of 3,6-dichloropyridazine with ammonia or an amine under specific conditions. One efficient method involves the use of 4-bromo-pyridazine-3,6-dione as a starting material, followed by amination and Pd(0) cross-coupling reactions under microwave irradiation . Another method includes the hydrogenation of 3-amino-6-chloropyridazine in the presence of palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the use of solvents like ethanol and pentane, and the reaction is typically carried out at controlled temperatures and pressures to ensure the desired product is obtained with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminopyridazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyridazines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazines.
Substitution: Various substituted pyridazines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Aminopyridazine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and dyes
Eigenschaften
Molekularformel |
C4H8Cl3N3 |
|---|---|
Molekulargewicht |
204.48 g/mol |
IUPAC-Name |
pyridazin-3-amine;trihydrochloride |
InChI |
InChI=1S/C4H5N3.3ClH/c5-4-2-1-3-6-7-4;;;/h1-3H,(H2,5,7);3*1H |
InChI-Schlüssel |
RAULFKXSCJZLCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


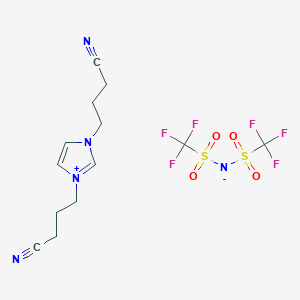

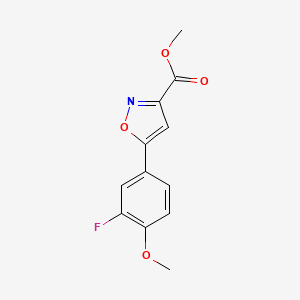

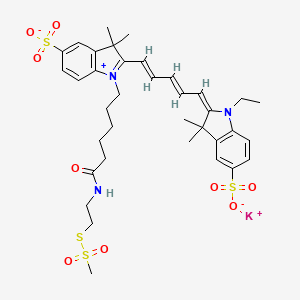
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
